Solvolytic Reactivity: Vinyl Chloroformate Reacts Significantly Faster than Allyl Chloroformate Across Diverse Solvent Systems
In a direct kinetic comparison, vinyl chloroformate was found to solvolyze significantly faster than allyl chloroformate across all solvents studied at 25.0 °C [1]. Specific rates were determined in pure and aqueous organic mixtures, with the difference in reactivity quantified using the extended Grunwald-Winstein equation [1].
| Evidence Dimension | Solvolytic rate |
|---|---|
| Target Compound Data | Specific solvolysis rates (k) measured in various solvents; consistently higher than allyl chloroformate [1] |
| Comparator Or Baseline | Allyl chloroformate |
| Quantified Difference | Significantly faster solvolysis for vinyl chloroformate in all solvents studied; quantitative rate differences available in the referenced study [1] |
| Conditions | 25.0 °C; pure and aqueous organic mixtures; data analyzed via extended Grunwald-Winstein equation |
Why This Matters
This data allows scientists to select vinyl chloroformate for applications requiring faster solvolytic reactivity, enabling shorter reaction times or alternative mechanistic pathways not accessible with slower allyl chloroformate.
- [1] D'Souza, M. J.; Givens, A. F.; Lorchak, P. A.; Greenwood, A. E.; Gottschall, S. L.; Carter, S. E.; Kevill, D. N. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Int. J. Mol. Sci. 2013, 14, 7286-7301. View Source
